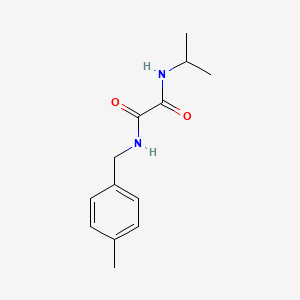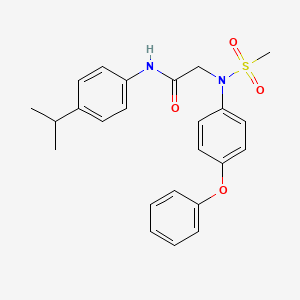
N-isopropyl-N'-(4-methylbenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-N'-(4-methylbenzyl)ethanediamide, also known as IMD or N,N-diethyl-3-methylbenzamide, is a synthetic insect repellent that is widely used in the field of public health. It was first synthesized in 1961 and has since become one of the most effective and widely used insect repellents in the world. IMD is particularly effective against mosquitoes, ticks, and other biting insects, making it an important tool in the prevention of insect-borne diseases such as malaria, dengue fever, and Lyme disease.
Mécanisme D'action
N-isopropyl-N'-(4-methylbenzyl)ethanediamide works by blocking the receptors in insects that are responsible for detecting the presence of humans and other animals. This makes the insects unable to locate their prey and prevents them from biting. This compound is also thought to have a masking effect, which makes it difficult for insects to detect the presence of humans by other means such as carbon dioxide emissions.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally considered safe for use in humans. However, it can cause skin irritation and allergic reactions in some individuals. In insects, this compound has been shown to disrupt the function of certain enzymes and neurotransmitters, which can lead to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-N'-(4-methylbenzyl)ethanediamide is a highly effective insect repellent and is widely used in the field of public health. It has a number of advantages over other insect repellents, including its low toxicity profile and its effectiveness against a wide range of insects. However, there are some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are a number of potential future directions for research on N-isopropyl-N'-(4-methylbenzyl)ethanediamide. One area of interest is the development of new formulations of this compound that are more effective and longer-lasting than current formulations. Another area of interest is the study of the biochemical and physiological effects of this compound on insects, which could lead to the development of new insecticides and other pest control strategies. Finally, there is a need for further research on the environmental impact of this compound and other insect repellents, particularly in terms of their effects on non-target species and ecosystems.
Méthodes De Synthèse
N-isopropyl-N'-(4-methylbenzyl)ethanediamide is synthesized from 4-methylbenzyl chloride and N,N-diethyl-3-aminopropionitrile. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified by crystallization. The yield of this compound is typically around 80%.
Applications De Recherche Scientifique
N-isopropyl-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its insect repellent properties and has been found to be highly effective against a wide range of insects. It has been used in a variety of settings, including military operations, public health campaigns, and personal protection. This compound has been shown to be particularly effective against mosquitoes, which are responsible for the transmission of a number of serious diseases.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)15-13(17)12(16)14-8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHYIHXYUQQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B4969012.png)
![N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B4969020.png)
![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)

![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone](/img/structure/B4969079.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
![4-[3-(4-chlorophenoxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4969090.png)
![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)

![N-(1,3-benzodioxol-5-ylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4969112.png)